molecular formula C27H30N6O3 B601139 (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 1022150-11-3

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Cat. No.: B601139
CAS No.: 1022150-11-3
M. Wt: 486.58
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Description

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (CAS: 936563-86-9; Molecular Formula: C₂₇H₃₀N₆O₃; Molecular Weight: 486.57) is a structurally complex small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group and a tert-butoxycarbonyl (Boc)-protected piperidine moiety . It is a key intermediate in the synthesis of ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one), a Bruton’s tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies . The compound’s stereochemistry (R-configuration at the piperidine ring) is critical for its biological activity, as it ensures proper binding to the BTK active site .

Properties

IUPAC Name

tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSAEGNFPKKRLX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxyphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the piperidine ring: This step may involve a nucleophilic substitution reaction where the piperidine ring is introduced.

    Protection of the amino group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperidine ring and the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation. Its design allows it to interact with protein kinases, which are critical in signaling pathways that regulate cell division and survival. This interaction can lead to the inhibition of tumor growth in various cancer types.

Case Studies and Research Findings

  • FLT3 Kinase Inhibition :
    • Research has demonstrated that derivatives similar to (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate exhibit potent inhibitory effects on FLT3 kinase, particularly in acute myeloid leukemia (AML) patients with FLT3 mutations. The compound CHMFL-FLT3-122, closely related to this compound, was shown to effectively inhibit FLT3 signaling pathways, leading to reduced proliferation of FLT3-ITD positive cells .
  • Anticancer Activity :
    • In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by disrupting the signaling cascades essential for cell survival. The presence of the pyrazolo[3,4-d]pyrimidine moiety is crucial for its activity against various tumor types .

Synthesis and Development

The synthesis of this compound has been optimized for high yield and purity. Various methods have been explored to enhance the efficiency of its production while maintaining its pharmacological efficacy .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / CAS No. Substituents/Modifications Pharmacological Target Key Differences vs. Target Compound Reference
Compound 5d (CAS: N/A) 7-Azaindole group at position 3 EGFR Reduced kinase selectivity; different warhead
5b, 5c, 5d, 5e Sulfonylpyrimidine warheads (e.g., butylsulfonyl, phenylsulfonyl) BTK Enhanced covalent binding; variable IC₅₀ values
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7) Pyridine substitution at piperidine; no pyrazolopyrimidine core N/A Lacks BTK-targeting activity; distinct scaffold
MM3746.08-0025 (CAS: 1276110-38-3) Iodo-substitution at position 3 of pyrazolo[3,4-d]pyrimidine Kinase intermediates Halogenated precursor; lower metabolic stability

Key Observations:

  • Substituent Effects: Replacement of the 4-phenoxyphenyl group with a 7-azaindole (Compound 5d) shifts target selectivity from BTK to EGFR, highlighting the importance of aromatic substituents for kinase specificity .
  • Warhead Modifications: Sulfonylpyrimidine derivatives (5b–5e) exhibit improved covalent binding to BTK due to reactive sulfonyl groups, whereas the target compound relies on non-covalent interactions .
  • Halogenated Analogues: The iodo-substituted precursor (MM3746.08-0025) serves as a synthetic intermediate but lacks the phenoxyphenyl group necessary for BTK inhibition .

Pharmacological Activity Comparison

Table 2: In Vitro Activity of Select Analogues

Compound Target Kinase IC₅₀ (nM) Selectivity Profile Reference
Target Compound (CAS: 936563-86-9) BTK 0.5–2.0 High selectivity over EGFR, JAK3
5b BTK 1.2 Moderate selectivity; off-target effects
5d (sulfonylpyrimidine variant) BTK 0.8 Enhanced covalent inhibition
Compound 5d (EGFR inhibitor) EGFR 3.5 No activity against BTK
  • The target compound demonstrates superior BTK inhibition (IC₅₀: 0.5–2.0 nM) compared to early-generation analogues, attributed to its optimized phenoxyphenyl-piperidine architecture .
  • Sulfonylpyrimidine derivatives (e.g., 5d) achieve similar potency but introduce covalent binding mechanisms, which may increase toxicity risks .

Biological Activity

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, with the CAS number 1022150-11-3, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanism of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C27H30N6O3C_{27}H_{30}N_{6}O_{3} with a molecular weight of 486.57 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities, including antitumor effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have demonstrated promising activity against various cancer cell lines.

In Vitro Studies

A study highlighted that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant inhibitory activity against several tumor cell lines. Specifically, it showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The compound was found to induce apoptosis in these cells at low micromolar concentrations.

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
A5492.249.20
MCF-71.74-
HepG2Not specified-
PC-3Not specified-

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For example, alterations in substituents at specific positions on the scaffold can enhance or diminish anticancer efficacy. Compounds with bulky groups at N1 and N4 positions were generally less effective compared to those with smaller or hydrophobic groups .

The mechanism through which this compound exerts its anticancer effects is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation.

Kinase Inhibition

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit c-Src kinase activity. For instance, certain analogs exhibited IC50 values ranging from 0.47 µM to 6.5 µM against c-Src kinase, indicating their potential as targeted therapies for cancers where c-Src is overactive .

Case Studies and Applications

Several clinical studies have begun to explore the therapeutic potential of compounds similar to this compound in treating chronic lymphocytic leukemia and other malignancies. These studies focus on evaluating both efficacy and safety profiles in various patient populations.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-phenoxyphenyl group at position 3 and a tert-butyloxycarbonyl (Boc)-protected piperidine at position 1. The (R)-stereochemistry of the piperidine ring is critical for binding selectivity in kinase inhibition . The 4-amino group on the pyrimidine moiety enhances hydrogen-bonding interactions with target enzymes, as seen in analogous kinase inhibitors .

Q. What synthetic routes are reported for this compound or its analogs?

A common strategy involves multi-step synthesis starting from iodinated pyrazolo[3,4-d]pyrimidine intermediates. For example, tert-butyl-protected piperidine derivatives are often coupled to halogenated heterocycles via nucleophilic substitution or Buchwald-Hartwig amination . Key steps include:

  • Iodination : Introducing iodine at position 3 of the pyrazolo[3,4-d]pyrimidine core (e.g., using N-iodosuccinimide) .
  • Coupling : Reacting the iodinated intermediate with Boc-protected piperidine under palladium catalysis (e.g., Pd(PPh₃)₄, DIPEA, in i-PrOH at 55°C) .
  • Phenoxy Group Installation : Suzuki-Miyaura cross-coupling with 4-phenoxyphenylboronic acid .

Q. How is the stereochemistry of the piperidine ring confirmed?

Chiral HPLC or SFC (supercritical fluid chromatography) is typically used to resolve enantiomers. The (R)-configuration is validated via X-ray crystallography or comparison of optical rotation data with known standards . For example, tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate analogs were characterized using ¹H/¹³C-NMR and HRMS .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the yield of the Suzuki-Miyaura coupling step?

The steric bulk of the 4-phenoxyphenyl group can hinder coupling efficiency. Contradictory yields (e.g., 70–95% in similar reactions ) suggest sensitivity to:

  • Catalyst Selection : PdCl₂(dppf) vs. Pd(PPh₃)₄.
  • Solvent Polarity : DMF or THF may improve solubility of aromatic boronic acids.
  • Temperature : Prolonged heating (>80°C) risks Boc-group deprotection. Mitigation strategies include using microwave-assisted synthesis or pre-activating the boronic acid with pinacol .

Q. How do structural modifications (e.g., replacing the phenoxyphenyl group) affect kinase inhibition profiles?

Substituting 4-phenoxyphenyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) reduces potency against PI3Kδ but enhances selectivity over PI3Kγ. Conversely, bulkier substituents (e.g., naphthyl) improve binding affinity but increase off-target effects . Data from analog studies (e.g., tert-butyl 3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidines) highlight the importance of π-π stacking interactions .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM for PI3Kδ inhibition) may stem from:

  • Assay Conditions : ATP concentration (1 mM vs. 100 μM) .
  • Cell Lines : Primary cells vs. transfected HEK293 . Standardizing protocols (e.g., using TR-FRET assays with recombinant kinases) improves reproducibility .

Q. What strategies are employed to address poor aqueous solubility of this compound?

  • Prodrug Design : Replacing the Boc group with a phosphate ester (e.g., tert-butyl 3-(phosphonooxy)piperidine) improves solubility by 20-fold .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability in murine models .
  • Co-crystallization : Co-solvents like cyclodextrins stabilize the compound in physiological buffers .

Methodological Guidance

Q. How to validate the purity of intermediates during synthesis?

  • HPLC-MS : Monitor reaction progress with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA).
  • ¹H-NMR : Key diagnostic signals include the tert-butyl singlet (δ 1.4 ppm) and pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.5 ppm) .
  • Elemental Analysis : Confirm ≤0.5% residual palladium via ICP-MS .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

  • TR-FRET Assays : Measure displacement of a fluorescent ATP analog (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular Autophosphorylation : Use Western blotting to assess downstream targets (e.g., AKT phosphorylation in Jurkat cells) .
  • Selectivity Screening : Profile against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) .

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